molecular formula C8H8ClNO2 B1356753 Methyl 2-chloro-4-methylnicotinate CAS No. 217811-63-7

Methyl 2-chloro-4-methylnicotinate

Cat. No.: B1356753
CAS No.: 217811-63-7
M. Wt: 185.61 g/mol
InChI Key: RJQVQDYEBIHZKH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylnicotinate is an organic compound with the molecular formula C₈H₈ClNO₂. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl group on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-chloro-4-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Safety and Hazards

“Methyl 2-chloro-4-methylnicotinate” is classified under the GHS07 category . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-4-methylnicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound can also interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methylnicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other nicotinic acid derivatives .

Properties

IUPAC Name

methyl 2-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQVQDYEBIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591371
Record name Methyl 2-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217811-63-7
Record name Methyl 2-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

ZnMe2 (2.0 M in toluene, 15.5 mL, 25 mmol) was added to a stirred mixture of 4-bromo-2-chloro-nicotinic acid methyl ester (9.6 g, 38 mmol) and Pd(dppf)Cl2 (0.50 g, 0.61 mmol) in anhydrous dioxane (180 mL). After stirring for 8 h at 70° C., the reaction mixture was cooled to room temperature, MeOH (15 mL) was added and the solvent was removed in vacuo. The residue was partitioned between EA (300 mL) and water (50 mL). Concentrated aqueous HCl was then added until the emulsion became homogeneous. The organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with hexane/EA 2:1) to give the title compound. MS (m/z): 186.0 [M+H+].
Name
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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